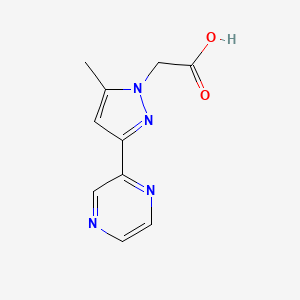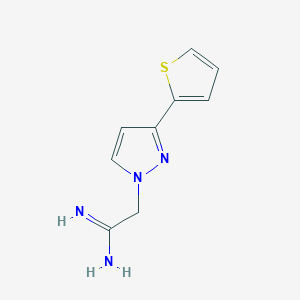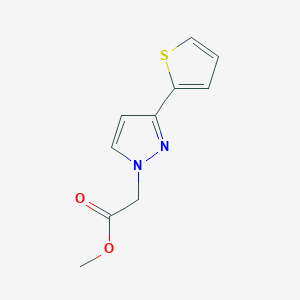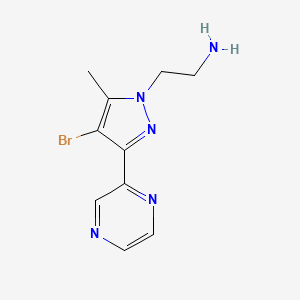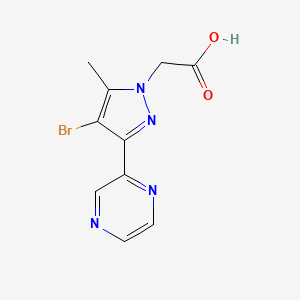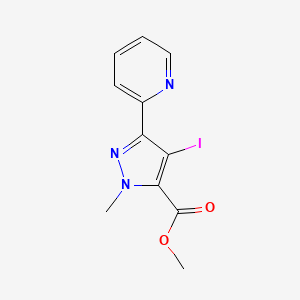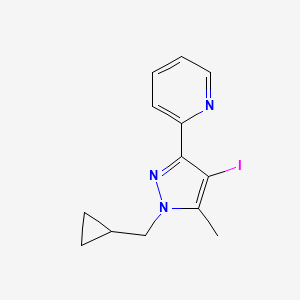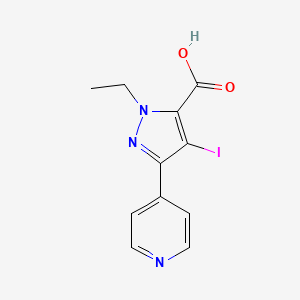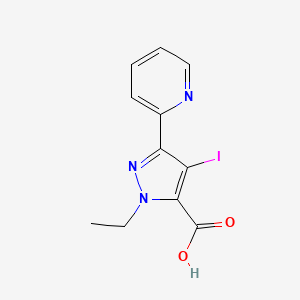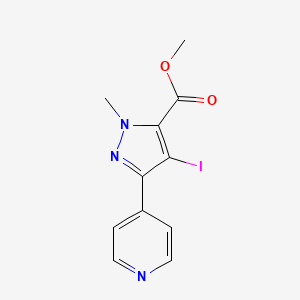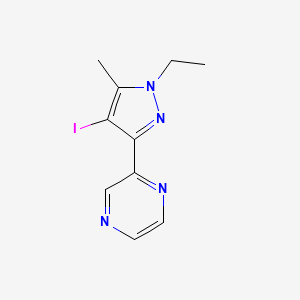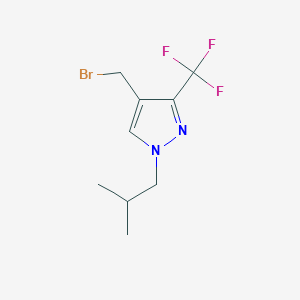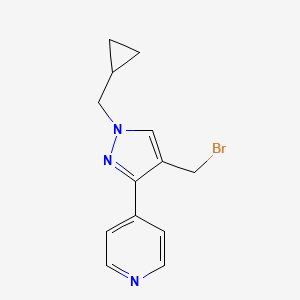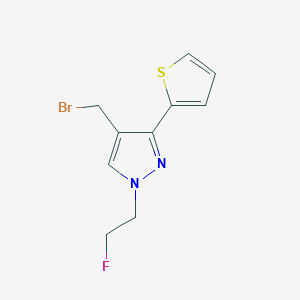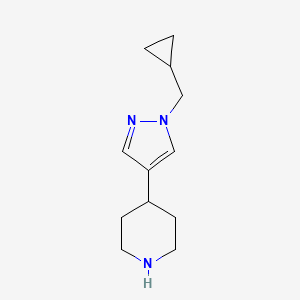
4-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)piperidine
Overview
Description
“4-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)piperidine” is a chemical compound that belongs to the class of piperidines . Piperidines are six-membered heterocycles that include one nitrogen atom and five carbon atoms in the sp3-hybridized state . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, many reviews have been published concerning specific methods of piperidine synthesis .Molecular Structure Analysis
The molecular structure of piperidines, including “this compound”, is characterized by a six-membered heterocycle that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of piperidines depend on their specific chemical structure. For example, 4-Piperidone, a related compound, is an organic compound with the molecular formula OC(CH2)4NH . It is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs .Scientific Research Applications
Synthesis and Intermediate Applications
A key aspect of research on this compound revolves around its synthesis and use as an intermediate in the production of other significant compounds. For example, it has been involved in the synthesis of Crizotinib, a potent cancer treatment drug, through a robust three-step process. This synthesis includes nucleophilic aromatic substitution, hydrogenation, and iodination, optimized for successful scale-up (Fussell et al., 2012).
Potential in Treating CNS Disorders
Significant research has highlighted the potential of derivatives of this compound in treating central nervous system (CNS) disorders. A study identified N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines as potent and selective 5-HT7 receptor antagonists. These compounds have shown antidepressant-like and pro-cognitive properties in vivo, suggesting their potential as therapeutic agents for CNS disorders (Canale et al., 2016).
Antimicrobial and Biofilm Inhibition
Research on novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers has demonstrated potent antibacterial and biofilm inhibition activities against various bacterial strains. These compounds show promise in addressing antibiotic resistance and treating bacterial infections (Mekky & Sanad, 2020).
Molecular Structure Analysis
Studies have also focused on the molecular structure analysis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. This research provides insights into the intermolecular interactions and electronic properties of these compounds, contributing to the development of novel materials with specific characteristics (Shawish et al., 2021).
Mechanism of Action
The mechanism of action of piperidines, including “4-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)piperidine”, in biological systems is complex and depends on their specific chemical structure and the biological target. For example, some piperidines have been found to have anticancer activity, inhibiting cell proliferation and inducing apoptosis in cancer cells .
Future Directions
Piperidines, including “4-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)piperidine”, continue to be an area of active research due to their importance in drug design . Future research will likely focus on the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs based on the piperidine structure .
Properties
IUPAC Name |
4-[1-(cyclopropylmethyl)pyrazol-4-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-2-10(1)8-15-9-12(7-14-15)11-3-5-13-6-4-11/h7,9-11,13H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLCEZLVYKHMQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


